1-Butylindoline-5,6-diol

Description

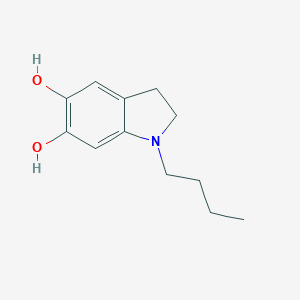

1-Butylindoline-5,6-diol is a synthetic organic compound characterized by an indoline core (a hydrogenated indole derivative) substituted with a butyl group at the 1-position and hydroxyl groups at the 5- and 6-positions. While direct data on this compound is absent in the provided evidence, its structural features can be inferred from its name and compared to analogous diols. The indoline scaffold confers partial saturation to the heterocyclic ring, enhancing stability compared to aromatic indoles.

Properties

CAS No. |

139721-22-5 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

1-butyl-2,3-dihydroindole-5,6-diol |

InChI |

InChI=1S/C12H17NO2/c1-2-3-5-13-6-4-9-7-11(14)12(15)8-10(9)13/h7-8,14-15H,2-6H2,1H3 |

InChI Key |

QFFLWFJPXWCDFQ-UHFFFAOYSA-N |

SMILES |

CCCCN1CCC2=CC(=C(C=C21)O)O |

Canonical SMILES |

CCCCN1CCC2=CC(=C(C=C21)O)O |

Synonyms |

1H-Indole-5,6-diol, 1-butyl-2,3-dihydro- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

5,6-Dihydroxyindole (C₈H₇NO₂; MW: 149.15 g/mol)

- Structure : Aromatic indole core with hydroxyl groups at positions 5 and 6.

- Key Differences : Lacks the butyl group and unsaturated indoline ring.

- Applications : Used in cosmetics (e.g., IMEXINE OAY) as a precursor for melanin-like polymers .

- Relevance : The absence of the butyl group in 5,6-dihydroxyindole reduces lipophilicity, limiting its penetration through lipid membranes compared to 1-butylindoline-5,6-diol.

1,6-Hexanediol (C₆H₁₄O₂; MW: 118.18 g/mol)

- Structure : Linear aliphatic diol with hydroxyl groups at terminal positions.

- Key Differences : Lacks aromatic or heterocyclic components.

- Applications : Widely used in polymer synthesis (e.g., polyesters, polyurethanes) due to its bifunctional reactivity .

- Relevance : The linear structure of 1,6-hexanediol contrasts with the planar indoline system of the target compound, suggesting divergent applications in materials science.

Hydroxenin (C₂₀H₃₂O₂; MW: 304.47 g/mol)

- Structure : Cyclic diterpene with conjugated triene and diol groups.

- Key Differences : Complex cyclic backbone vs. indoline core.

- Applications : Intermediate in vitamin A synthesis, leveraging its conjugated system for light absorption .

- Relevance : The bulky hydrocarbon chain in hydroxenin enhances lipid solubility, a feature shared with this compound, though their biological targets differ.

Oxysterol Derivatives (e.g., Steroidal Diols)

- Structure : Steroid backbone with diol groups at positions 3 and 6.

- Key Differences: Tetracyclic steroidal framework vs. monocyclic indoline.

- Applications : Osteogenic agents stimulating the hedgehog signaling pathway for bone disorder treatment .

- Relevance : The presence of multiple chiral centers in oxysterols contrasts with the simpler stereochemistry of this compound, impacting synthetic complexity.

Morphinan-3,6-diol (C₁₇H₁₉NO₃; MW: 285.34 g/mol)

- Structure : Morphinan core with epoxy and methyl substituents alongside diol groups.

- Key Differences : Opioid-related structure with additional functional groups.

- Applications : Industrial use in bitumen modification due to its epoxy-diol reactivity .

- Relevance : The epoxy group in morphinan-3,6-diol enables cross-linking in polymers, a feature absent in this compound.

Molecular and Physicochemical Properties

*Inferred from structural data; †Representative example.

Application-Driven Comparisons

- Unlike oxysterols, it lacks a steroidal scaffold, suggesting divergent mechanisms of action unrelated to hedgehog signaling .

Materials Science :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.